(3-(6-Aminopyrazin-2-yl)phenyl)methanol

Description

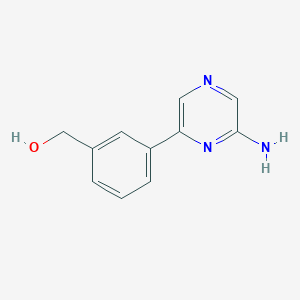

(3-(6-Aminopyrazin-2-yl)phenyl)methanol is a heteroaromatic compound featuring a benzene ring substituted with a hydroxymethyl (-CH₂OH) group and a 6-aminopyrazin-2-yl moiety at the 3-position.

Properties

CAS No. |

1349717-36-7 |

|---|---|

Molecular Formula |

C11H11N3O |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

[3-(6-aminopyrazin-2-yl)phenyl]methanol |

InChI |

InChI=1S/C11H11N3O/c12-11-6-13-5-10(14-11)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2,(H2,12,14) |

InChI Key |

RWPNAODNSKOMHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=CC(=N2)N)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(6-Aminopyrazin-2-yl)phenyl)methanol typically involves the reaction of 6-aminopyrazine-2-carbaldehyde with phenylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reducing agents like sodium borohydride .

Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents .

Chemical Reactions Analysis

Types of Reactions: (3-(6-Aminopyrazin-2-yl)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group in the pyrazine ring can be reduced to an amino group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products Formed:

Oxidation: Formation of (3-(6-Aminopyrazin-2-yl)phenyl)aldehyde or (3-(6-Aminopyrazin-2-yl)phenyl)carboxylic acid.

Reduction: Formation of (3-(6-Aminopyrazin-2-yl)phenyl)amine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Research indicates that compounds containing aminopyrazine moieties exhibit significant biological activities, including:

- Antimicrobial Effects : Studies have shown that (3-(6-Aminopyrazin-2-yl)phenyl)methanol possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by various pathogens.

- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation, which is crucial in the development of treatments for inflammatory diseases.

Mechanistic Insights

The interactions of this compound with biological systems are critical for understanding its therapeutic potential. Techniques such as molecular docking studies and enzyme kinetics are employed to elucidate these interactions. The compound may bind to specific receptors or enzymes, influencing various biological pathways.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of the compound in vitro. It demonstrated that this compound could inhibit pro-inflammatory cytokines, highlighting its therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of (3-(6-Aminopyrazin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The aminopyrazine group is known to interact with enzyme active sites, potentially leading to inhibition of enzyme activity. This interaction can affect various cellular processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazine Ring

a) Amino vs. Methyl Substitution

- Target Compound: The 6-aminopyrazine group increases nucleophilicity and hydrogen-bonding capacity, which may enhance binding affinity in biological systems.

- The piperidine ring adds steric bulk and basicity, altering pharmacokinetic properties .

- {3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol (): The methylpyrazine is linked via an ether (-O-) bridge, reducing conjugation with the phenyl ring. This ether linkage may decrease metabolic stability compared to direct C-C bonds in the target compound .

b) Functional Group Positioning

- The target compound’s aminopyrazine and hydroxymethyl groups are positioned para to each other on the benzene ring, enabling intramolecular hydrogen bonding. In contrast, compounds like 6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one () feature a pyridazinone core, which introduces a ketone group that alters electronic distribution and redox reactivity .

Physical and Chemical Properties

*Calculated based on structural formula.

Reactivity and Stability

- Electrophilic Substitution: The amino group in the target compound activates the pyrazine ring toward electrophilic substitution, whereas methyl or methoxy groups in analogs (–6) deactivate the ring .

- Oxidative Stability : The hydroxymethyl group in the target may undergo oxidation to a carboxylic acid under harsh conditions, a pathway less likely in methyl-substituted analogs ().

Research Implications

- Pharmaceutical Potential: The target’s amino and hydroxyl groups make it a candidate for kinase inhibitors or antibacterial agents, whereas methylated analogs (–6) may prioritize lipophilic applications.

- Synthetic Optimization: Lessons from (diazonium salt reactions) could guide functionalization of the aminopyrazine moiety .

Biological Activity

(3-(6-Aminopyrazin-2-yl)phenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a phenyl group connected to a methanol moiety and a 6-aminopyrazine substituent. Its molecular formula includes carbon, hydrogen, nitrogen, and oxygen, which contributes to its unique chemical properties. The presence of the pyrazine ring is particularly noteworthy as it influences the compound's reactivity and biological interactions.

Research indicates that this compound interacts with various biological targets, including receptors and enzymes. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is crucial for its therapeutic applications. For instance, studies have indicated that aminopyrazine derivatives can inhibit kinases such as Nek2, affecting cell cycle regulation .

- Antimicrobial Activity : Compounds with aminopyrazine moieties have demonstrated antimicrobial properties, making them candidates for treating infections .

Antimicrobial Properties

Aminopyrazines are known for their antimicrobial activity. This compound has been evaluated against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Moderate inhibition (MIC = 50–100 µg/mL) | |

| Enterococcus faecalis | Significant growth inhibition |

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been shown to reduce inflammation markers in vitro, indicating that this compound may exert similar effects.

Case Studies

- Inhibition of Kinase Activity : A study focused on aminopyrazine derivatives found that modifications to the structure significantly impacted their potency against Nek2 kinase. The findings suggest that structural changes can enhance or diminish biological activity .

- Antiviral Properties : Research on related pyrazine derivatives indicates potential antiviral effects against viruses like the yellow fever virus (YFV). Although specific data on this compound is limited, the structural similarities imply possible antiviral applications .

Comparative Analysis with Similar Compounds

The following table summarizes the similarities and differences between this compound and related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(5-Aminopyridin-2-yl)phenylmethanol | Contains a pyridine instead of a pyrazine ring | Different antimicrobial profile |

| 3-(6-Aminopyridin-2-yl)phenylmethanol | Similar structure but with an aminopyridine moiety | Potentially different pharmacological effects |

| 3-(2-Aminobenzothiazol-4-yl)phenylmethanol | Features a benzothiazole ring | Unique electronic properties affecting activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.